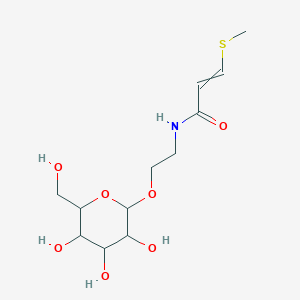

Entadamide A glucoside

Description

Properties

IUPAC Name |

3-methylsulfanyl-N-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISKBHZVUFLWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Sourcing and Natural Occurrence of Entadamide a Glucoside

Structural Relationship to Entadamide B, Entadamide C, and Clinacoside C

Entadamide A glucoside shares a core chemical structure with several other sulfur-containing amides, most notably Entadamide B, Entadamide C, and Clinacoside C. The fundamental structure is based on an amide linkage.

Entadamide A , the aglycone (non-sugar part) of this compound, is trans-N-(2-hydroxyethyl)-3-methylthiopropenamide. davidpublisher.com this compound is formed when a glucose molecule is attached to the hydroxyethyl (B10761427) group of Entadamide A. davidpublisher.comchemfaces.com

Entadamide B is structurally related, identified as N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide. davidpublisher.com Unlike Entadamide A which has a carbon-carbon double bond in its propenamide chain, Entadamide B has a saturated propaneamide chain with two methylthio groups attached to the same carbon. davidpublisher.com

Entadamide C is the sulfoxide (B87167) form of Entadamide A. davidpublisher.com Its structure is (R)-(+)-trans-N-(2-hydroxyethyl)-3-methylsulfinylpropenamide, meaning an oxygen atom is double-bonded to the sulfur atom of Entadamide A. davidpublisher.comphytojournal.com

Clinacoside C , another related sulfur-containing amide, has also been isolated from the genus Entada. chemfaces.com Its structure features a sulfoxide group similar to Entadamide C, but with an additional hydroxyl group on the ethylamide side chain. nih.gov

The following table summarizes the key structural features of these related compounds.

| Compound Name | Core Structure | Key Functional Groups |

| Entadamide A | trans-N-(2-hydroxyethyl)-3-methylthiopropenamide | Amide, Hydroxyl, Thioether, Alkene |

| This compound | Entadamide A with a glucose moiety | Amide, Thioether, Alkene, Glucoside |

| Entadamide B | N-(2-hydroxyethyl)-3,3-bis(methylthio)propanamide | Amide, Hydroxyl, Dithioacetal |

| Entadamide C | (R)-(+)-trans-N-(2-hydroxyethyl)-3-methylsulfinylpropenamide | Amide, Hydroxyl, Sulfoxide, Alkene |

| Clinacoside C | Sulfur-containing amide with a sulfoxide | Amide, Hydroxyl, Sulfoxide, Glucoside |

Isomeric Forms: e.g., cis-Entadamide A-β-D-glucopyranoside

The double bond in the propenamide backbone of Entadamide A allows for the existence of geometric isomers, specifically cis and trans configurations.

The commonly isolated form is trans-Entadamide A-β-D-glucopyranoside . davidpublisher.com

A notable isomeric form is cis-Entadamide A-β-D-glucopyranoside . This isomer has been isolated from the seed kernels of Entada rheedei. nih.govbiocrick.com Spectroscopic analysis confirms that it is a geometric isomer of the trans form, with the key difference being the spatial arrangement of the substituents around the carbon-carbon double bond. nih.govmdpi.com Research has also identified 2-cis-entadamide A from Clinacanthus nutans, which is the aglycone of the cis-glucoside form. mdpi.comtandfonline.com

Chemical Synthesis and Derivatization Strategies for Entadamide a Glucoside

Total Synthesis Approaches to the Entadamide A Aglycone

The aglycone of Entadamide A is a unique sulfur-containing amide. Its total synthesis has been accomplished, providing a foundational route for accessing this and related molecular structures.

The synthesis of the Entadamide A aglycone has been successfully achieved utilizing propiolic acid as a key starting material. nih.govbiocrick.comphytojournal.com Propiolic acid (HC₂CO₂H) is the simplest acetylenic carboxylic acid, providing a versatile three-carbon backbone for elaboration. wikipedia.org The synthetic route involves a two-step process beginning with the addition of methanethiol (B179389) across the carbon-carbon triple bond of propiolic acid. nih.govphytojournal.com This reaction establishes the characteristic 3,3-bis(methylthio)propane framework of the natural product. researchgate.net The chemical synthesis of (±)-entadamide C, the sulfoxide (B87167) form of entadamide A, was also achieved in three steps from propiolic acid. researchgate.net

The formation of the amide bond is a critical step in the synthesis of the Entadamide A aglycone. This is typically achieved through a condensation reaction between the carboxylic acid intermediate, derived from propiolic acid, and an amine. ucl.ac.uk Specifically, the synthesis of Entadamide A involves the condensation of the 3,3-bis(methylthio)propanoic acid intermediate with ethanolamine (B43304). nih.govphytojournal.com This reaction is facilitated by a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to promote the formation of the amide linkage. nih.govbiocrick.comphytojournal.com While effective, such methods using stoichiometric activating agents are known to generate significant waste, prompting ongoing research into more sustainable, catalytic approaches for amide bond formation. ucl.ac.ukd-nb.info

| Step | Reactants | Reagent/Conditions | Product |

| 1 | Propiolic acid, Methanethiol | Addition Reaction | 3,3-bis(methylthio)propanoic acid |

| 2 | 3,3-bis(methylthio)propanoic acid, Ethanolamine | Dicyclohexylcarbodiimide (DCC) | Entadamide A (aglycone) |

Glycosidation Methodologies for Glucoside Formation

Attaching the glucose unit to the Entadamide A aglycone to form the final glucoside is a pivotal transformation. The primary challenge lies in controlling the stereochemistry of the new glycosidic bond to yield the biologically relevant anomer.

Chemical glycosylation methods aim to form a glycosidic bond between a glycosyl donor (an activated form of glucose) and a glycosyl acceptor (the hydroxyl group of the Entadamide A aglycone). A key challenge in chemical synthesis is achieving high stereoselectivity, as the formation of both α and β anomers is often possible. nih.gov The naturally occurring compound is Entadamide A-β-D-glucopyranoside, meaning the glucose unit is attached via a β-linkage. japsonline.comresearchgate.net Achieving this specific outcome requires careful selection of glycosyl donors, promoters, and reaction conditions to favor the desired stereoisomer. While specific conditions for the chemical glycosylation of Entadamide A are not detailed in the reviewed literature, general strategies often involve multi-step protection and deprotection sequences to ensure regio- and stereocontrol. rsc.org

Enzymatic glycosylation offers a powerful and highly specific alternative to chemical methods for forming glycosidic bonds. mdpi.comnih.gov This approach utilizes enzymes, such as glycosyltransferases or glycosidases, to catalyze the transfer of a sugar moiety from a donor to an acceptor molecule. rsc.orgmdpi.com The primary advantages of enzymatic synthesis are its exceptional regio- and stereoselectivity, often yielding a single product without the need for cumbersome protecting groups, and its operation under mild, environmentally friendly conditions. mdpi.comnih.gov

Enzymes like glycosyltransferases are naturally responsible for the biosynthesis of glycosides in organisms and demonstrate high specificity for both the sugar donor and the acceptor substrate. nih.govrsc.org Glycosidases, which normally cleave glycosidic bonds, can be used in reverse under high substrate concentrations to form them. nih.gov Furthermore, engineered enzymes known as glycosynthases, which are mutated glycosidases, can synthesize glycosides without the risk of product hydrolysis. mdpi.com While the specific application of enzymatic methods to synthesize Entadamide A glucoside has not been explicitly reported, this strategy represents a highly promising route for the efficient and stereospecific production of the natural product. researchgate.netmdpi.com

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve the systematic design and synthesis of analogs of a bioactive compound to determine which parts of the molecule are essential for its activity. frontiersin.orgpreprints.org By modifying specific functional groups, chemists can probe the interactions between the molecule and its biological target, potentially leading to the development of more potent or selective agents. nih.gov

While dedicated SAR studies on this compound are not extensively documented in the surveyed literature, a rational approach to designing analogs can be proposed based on its structure. Key modifications could include:

Modification of the Glucosyl Moiety: The glucose unit could be replaced with other sugars (e.g., galactose, mannose) or deoxy-sugars to investigate the importance of specific hydroxyl groups for biological activity.

Alteration of the Aglycone: The methylthio groups on the aglycone could be oxidized (as seen in the natural product Entadamide C) or replaced with other alkyl or aryl thioethers to explore the influence of steric and electronic properties in this region. phytojournal.comresearchgate.net

Synthesizing these analogs would follow the general pathways established for the total synthesis of the parent compound, incorporating modified building blocks at the appropriate stages. nih.gov The resulting library of compounds would then be evaluated in biological assays to build a comprehensive SAR profile, providing valuable insights for the potential optimization of this compound as a therapeutic lead. nih.govresearchgate.net

Biosynthetic Investigations of Entadamide a Glucoside

Proposed Pathways for Thioamide Scaffold Formation

The thioamide functional group is exceptionally rare in natural products, making its biosynthesis a subject of significant scientific interest. While the precise enzymatic pathway for the formation of the Entadamide A thioamide scaffold in Entada phaseoloides has not been fully elucidated, insights can be drawn from its chemical synthesis and from general principles of thioamide biosynthesis in other organisms.

Chemical synthesis of Entadamide A has been achieved through the addition of methanethiol (B179389) to propiolic acid, which is then condensed with ethanolamine (B43304). phytojournal.com This suggests that the biosynthetic pathway likely involves analogous precursors. The formation of the thioamide bond itself is a key step. In other biological systems, particularly in bacteria, the installation of a thioamide group into a peptide backbone is often catalyzed by YcaO-domain proteins in an ATP-dependent process. This process is thought to proceed via the activation of a carbonyl group (an amide in peptides, or potentially a carboxylate in the case of Entadamide A precursors), followed by a nucleophilic attack from a sulfur donor.

It is proposed that a similar enzymatic strategy could be at play in Entada. The biosynthesis would likely involve:

Activation of a carboxylic acid precursor, such as a propiolic acid derivative.

An enzyme-catalyzed reaction where a sulfur donor (e.g., from cysteine or sulfide) displaces the activated group to form the thioamide.

While direct enzymatic evidence in Entada is still forthcoming, the presence of other sulfur-containing amides, such as Entadamide B and Entadamide C, in the same plant suggests a conserved biosynthetic machinery for creating this unusual functional group. jst.go.jpdntb.gov.ua

Glycosyltransferase Activity in the Biosynthesis of Glucosides

The final step in the formation of Entadamide A glucoside is the attachment of a glucose molecule to the Entadamide A aglycone. innovareacademics.inmedchemexpress.com This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). phytojournal.com These enzymes facilitate the transfer of a glycosyl group (in this case, glucose) from an activated sugar donor, typically UDP-glucose, to an acceptor molecule. researchgate.net

The genus Entada is rich in a wide variety of glycosylated secondary metabolites, including triterpenoid (B12794562) saponins (B1172615) and flavonoid glycosides, indicating a robust and diverse set of UGTs. phytojournal.comresearchgate.net Transcriptome analyses of E. phaseoloides have identified a significant number of candidate UGT genes. dntb.gov.ua For instance, different studies have identified 17 to 26 candidate UGT genes associated with triterpenoid saponin (B1150181) biosynthesis alone. phytojournal.comfrontiersin.org More recent integrated transcriptome and metabolome studies have further highlighted the crucial role of flavonoid glycosyltransferases in the plant and have begun to functionally characterize them. researchgate.netnih.gov

The biosynthesis of this compound (specifically, Entadamide A-beta-D-glucopyranoside) would proceed via the following reaction:

Entadamide A + UDP-glucose → this compound + UDP

Although the specific UGT responsible for glycosylating Entadamide A has not yet been isolated and characterized, the extensive genetic evidence for UGT activity in E. phaseoloides strongly supports this proposed enzymatic step.

Identification of Metabolic Precursors and Intermediates

The elucidation of a biosynthetic pathway relies on the identification of its building blocks and intermediate compounds. For this compound, several key molecules have been identified or proposed based on chemical synthesis and compounds isolated from Entada species.

The immediate precursors are Entadamide A (the aglycone) and an activated glucose donor. innovareacademics.inresearchgate.net The structure and chemical synthesis of Entadamide A point toward propiolic acid derivatives as fundamental building blocks for the carbon backbone. phytojournal.comdavidpublisher.com The chemical synthesis of Entadamide C, the sulphoxide form of Entadamide A, was also achieved starting from propiolic acid. researchgate.net

Another relevant compound isolated from E. phaseoloides is Homogentisic acid glucoside , also known as phaseoloidin. jst.go.jpnih.govresearchgate.net While not a direct intermediate in the Entadamide A pathway, its presence demonstrates the plant's metabolic capacity to produce and glycosylate aromatic acid derivatives, sharing the pool of activated sugar donors and potentially some regulatory elements with the this compound pathway. nih.govresearchgate.net

| Compound Name | Role in Biosynthesis | Reference |

|---|---|---|

| Propiolic acid derivatives | Proposed fundamental precursor for the carbon backbone | phytojournal.comdavidpublisher.combiosynth.com |

| Entadamide A | Aglycone intermediate; acceptor molecule for glycosylation | innovareacademics.inresearchgate.net |

| Homogentisic acid glucoside (Phaseoloidin) | Related metabolite demonstrating glycosylation capacity in Entada | jst.go.jpnih.govresearchgate.netresearchgate.net |

Elucidation of Enzymatic Steps and Regulatory Mechanisms in Entada Species

While the complete enzymatic sequence for this compound biosynthesis remains to be fully detailed, a hypothetical pathway can be constructed based on current knowledge. The key enzymatic steps likely involve a thioamide synthetase-like enzyme for the scaffold formation and a specific UGT for the final glucosylation.

Research into the regulation of secondary metabolism in Entada species is advancing through genomics and metabolomics. researchgate.netnih.gov These studies reveal that the biosynthesis of complex metabolites is tightly regulated and often tissue-specific. dntb.gov.ua For example, analyses of flavonoid and triterpenoid saponin pathways in E. phaseoloides show that the expression of biosynthetic genes, including cytochrome P450s (CYPs) and UGTs, is differentially regulated in various plant tissues and at different developmental stages. researchgate.netresearchgate.net

Regulatory control is often managed by transcription factors, such as those from the MYB and bHLH families, which can activate or repress entire pathways in response to developmental cues or environmental stress. nih.gov Integrated analyses in E. phaseoloides have successfully correlated the expression of specific transcription factors with the accumulation of certain classes of metabolites. nih.gov Although these studies have not yet focused specifically on the regulation of thioamide derivatives, they provide a clear framework for how the biosynthesis of this compound is likely controlled. Future research will likely involve the functional characterization of the candidate enzymes and transcription factors identified in these large-scale studies to pinpoint their exact roles in producing this unique natural product. frontiersin.org

Molecular Mechanisms of Action: in Vitro and Preclinical Research

Anti-inflammatory Efficacy and Cellular Targetsresearchgate.netmdpi.com

Entadamide A glucoside, a notable compound isolated from Entada phaseoloides, has demonstrated significant anti-inflammatory properties in various preclinical studies. researchgate.net Its mechanisms of action involve the modulation of key enzymes and signaling pathways that are critical in the inflammatory response. The anti-inflammatory effects are attributed to its ability to target specific cellular components involved in the production of inflammatory mediators. mdpi.com

Inhibition of 5-Lipoxygenase (5-LOX) Activity in Leukocyte Modelsdavidpublisher.comnih.gov

Research has shown that related compounds, entadamides A and B, effectively inhibit the activity of 5-lipoxygenase (5-LOX) in rat basophilic leukemia (RBL-1) cells. davidpublisher.com 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators primarily produced by leukocytes. nih.govnih.gov The inhibition of 5-LOX by these compounds suggests a potential mechanism for the anti-inflammatory effects of entadamide derivatives, positioning them as a new class of anti-inflammatory agents. davidpublisher.com Leukocytes, including neutrophils, lymphocytes, eosinophils, basophils, and monocytes, are central to the body's response to infection and injury. clevelandclinic.org

Table 1: Effect of Entadamide A on 5-LOX Activity

| Compound | Cell Line | Concentration | Effect |

|---|---|---|---|

| Entadamide A | RBL-1 | 10⁻⁴ g/mL | Inhibition of 5-lipoxygenase activity davidpublisher.com |

Modulation of Pro-inflammatory Cytokine Expression (e.g., COX-2, iNOS) in Keratinocyteskyushu-u.ac.jpnih.govresearchgate.net

Studies on extracts from Entada phaseoloides containing various phenolic compounds have demonstrated the ability to modulate the expression of pro-inflammatory enzymes in human epidermal keratinocytes (HaCaT cells). kyushu-u.ac.jpnih.govresearchgate.net Specifically, pre-treatment with these extracts was found to reduce the UVB-induced expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). kyushu-u.ac.jpnih.govresearchgate.net Both COX-2 and iNOS are key enzymes responsible for the production of pro-inflammatory mediators. nih.gov While these studies did not isolate this compound, the general anti-inflammatory profile of the plant's extracts on keratinocytes is noteworthy. kyushu-u.ac.jpnih.gov

Table 2: Modulation of Pro-inflammatory Markers in Keratinocytes by Entada phaseoloides Compounds

| Cell Line | Treatment | Key Markers | Outcome |

|---|---|---|---|

| HaCaT | Protocatechuic acid, (-)-epicatechin, kaempferol (B1673270) (100 μM) | COX-2, iNOS | Reduced expression after UVB irradiation kyushu-u.ac.jpnih.gov |

| HaCaT | Acetone extract of E. phaseoloides leaves (40 μg/mL) | COX-2, iNOS | Blocked gene expression after UVB induction researchgate.net |

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)tmrjournals.comnih.govfrontiersin.orgmdpi.com

The anti-inflammatory effects of compounds structurally related to this compound are often mediated through the regulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. tmrjournals.comnih.govfrontiersin.org The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. mdpi.com Similarly, the MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, plays a crucial role in the production of inflammatory cytokines. mdpi.com While direct studies on this compound's effect on these pathways are limited, related compounds have been shown to inhibit NF-κB and MAPK activation, suggesting a potential mechanism for its anti-inflammatory action. tmrjournals.comnih.gov

Complement System Modulatory Effectsnih.govmedchemexpress.com

This compound has been identified as having anti-complement activities. medchemexpress.com The complement system is a vital part of the innate immune system, composed of numerous proteins that work to protect against pathogens and remove damaged cells. nih.govprimaryimmune.orgnih.gov Dysregulation of this system can lead to inflammation and tissue damage. ous-research.no

Anti-complement Activity in Biochemical Assaysnih.govmedchemexpress.com

In biochemical assays, this compound has demonstrated the ability to modulate the complement system. nih.govmedchemexpress.com Interestingly, research indicates that its aglycone form, Entadamide A, exhibits more potent inhibition of the complement system's hemolytic activity compared to its glycosylated counterpart. nih.gov This suggests that the glucoside moiety may influence the compound's interaction with complement proteins.

Identification of Targeted Complement Components (e.g., C3, C5b-9)nih.govclinisciences.comresearchgate.net

The complement cascade involves a series of protein activations, with components like C3 and the terminal complement complex C5b-9 playing central roles. clinisciences.comresearchgate.net C3 is a point of convergence for the classical, alternative, and lectin pathways of complement activation. clinisciences.com Its activation leads to the formation of the C5b-9 membrane attack complex, which can cause cell lysis. clinisciences.comeurofins-viracor.com While the precise molecular targets of this compound within the complement cascade have not been fully elucidated, its inhibitory activity points towards an interaction with key components like C3 or those involved in the formation of C5b-9. nih.gov

Gastroprotective and Anti-ulcerogenic Activity

Research into the therapeutic potential of compounds derived from natural sources has identified this compound as a constituent of plants with known ethnomedicinal uses for gastric ailments. japsonline.com While direct anti-ulcerogenic studies on the isolated glucoside are limited, investigations into the extracts of its source plant, Entada rheedii, and its aglycone, Entadamide A, provide significant insights into its potential activity.

The gastroprotective effects of compounds from Entada rheedii seeds have been evaluated in preclinical models of gastric injury. japsonline.com In one key study, an ethanol-induced ulcer model in rats was used to assess the anti-ulcerogenic properties of various constituents. japsonline.comjapsonline.com This model is widely used as it reliably induces gastric lesions, allowing for the evaluation of cytoprotective agents. austinpublishinggroup.commdpi.com

| Test Substance | Reduction in Ulcer Number (%) | Reduction in Ulcer Severity (%) |

|---|---|---|

| Ethanol (B145695) Extract (EE) | 95.24% | 97.98% |

| Phaseoloidin (C4) | Data not specified | Data not specified, but significant |

| Entadamide A (C5) | Data not specified | Data not specified, but significant |

| Rheedeioside A (C8) | 92.86% | 96.33% |

The mechanisms underlying the gastroprotective effects of plant-derived compounds are often multifaceted, involving the enhancement of the gastric mucosal defense system. scielo.brserbiosoc.org.rs This system relies on a balance between aggressive factors (e.g., acid, pepsin) and defensive factors (e.g., mucus secretion, bicarbonate, adequate blood flow, and antioxidant capacity). nih.gov

Although the specific mucosal protective mechanisms of this compound have not been elucidated, the actions of its source extract and other natural glucosides provide a likely framework. A primary mechanism is the strengthening of the gastric mucus barrier. mdpi.comscielo.br This mucus layer acts as a physical shield against corrosive agents and can also function as an antioxidant, reducing damage from oxygen free radicals. scielo.br Furthermore, compounds can exert protective effects by enhancing endogenous antioxidant systems, such as catalase and glutathione (B108866), thereby neutralizing reactive oxygen species (ROS) that contribute to tissue damage in ulcer pathogenesis. dovepress.com The potent antioxidant properties observed for this compound (discussed in section 5.5) strongly suggest that modulation of oxidative stress is a key potential mechanism for its gastroprotective action.

Antimicrobial Potential and Mechanisms

This compound is found in plant extracts that have been traditionally used to manage infections. japsonline.com Scientific investigations have begun to validate these uses, exploring the antimicrobial spectrum of these extracts and their constituent compounds.

Studies on the ethanol extract of Entada rheedii seeds, from which this compound was isolated, have demonstrated notable antibacterial activity. japsonline.comjapsonline.com The extract showed a broad spectrum of action, inhibiting the growth of 8 out of 10 tested pathogenic bacterial strains in an agar (B569324) well diffusion assay. japsonline.com The activity was bactericidal against all susceptible strains. japsonline.com

The extract exhibited high activity against Salmonella typhi, reaching 96% of the potency of the standard antibiotic, gentamicin. japsonline.com It also showed potent bactericidal activity against Escherichia coli and Staphylococcus aureus. japsonline.com While these results are promising for the plant extract, the specific antibacterial activity of isolated this compound was not reported. The study found that other constituents, namely protocatechuic acid (C1) and entadamide C (C7), possessed strong antibacterial properties. japsonline.comjapsonline.com

| Bacterial Strain | Activity of EE (1 mg/ml) |

|---|---|

| Salmonella typhi | High (96% of gentamicin) |

| Escherichia coli | Potent bactericidal activity |

| Staphylococcus aureus | Potent bactericidal activity |

| Pseudomonas aeruginosa | Resistant |

| Mycobacterium orygis | Resistant |

The potential of the Entada genus extends to antifungal activity. Aqueous extracts from the seeds of Entada rheedii have demonstrated significant inhibitory effects against the fungal strains Aspergillus flavus and Aspergillus fumigatus. researchgate.netresearchgate.net This antifungal efficacy in the broader plant extract is often attributed to the presence of saponins (B1172615) and terpenoids. analis.com.my However, current research has not specifically isolated or tested this compound for its antifungal properties or its potential interactions with fungal targets.

Antioxidant Properties and Redox Homeostasis Modulation

Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense systems. nih.govsemanticscholar.org An imbalance leading to excessive ROS results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases. pensoft.net Antioxidant compounds play a crucial role in maintaining this balance by neutralizing free radicals. frontiersin.orgnih.gov

Direct evidence confirms that this compound possesses significant antioxidant capabilities. researchgate.netbiocrick.comnih.gov In a study focused on the purification of bioactive compounds from Entada phaseoloides, this compound was evaluated for its antioxidant activity. nih.govchemfaces.com The results showed that this compound, along with its aglycone Entadamide A and the compound phaseoloidin, had definitive scavenging abilities against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals and hydroxyl free radicals. researchgate.netbiocrick.comnih.gov

The ability to scavenge these highly reactive species indicates that this compound can directly intervene in oxidative processes. By neutralizing free radicals, the compound helps to mitigate oxidative stress and contributes to the maintenance of cellular redox homeostasis. nih.gov This biochemical activity is fundamental to its potential therapeutic effects, including gastroprotection and the prevention of cellular damage.

| Compound | Activity | Radicals Scavenged |

|---|---|---|

| Entadamide A-β-D-glucopyranoside | Confirmed scavenging ability | DPPH, Hydroxyl radicals |

Radical Scavenging Capacity (e.g., in vitro assays)

This compound, also known as Entadamide A-β-D-glucopyranoside, has demonstrated notable antioxidant properties in laboratory studies. Specifically, it has been shown to possess scavenging capabilities against 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and hydroxyl free radicals. researchgate.net This activity is a key indicator of its potential to neutralize harmful reactive oxygen species (ROS), which are implicated in cellular damage and various disease processes. The ability to directly scavenge these radicals suggests a direct antioxidant mechanism of action.

Impact on Endogenous Antioxidant Systems (e.g., SOD, GSH, Catalase)

While direct studies on this compound's specific effects on endogenous antioxidant enzymes are limited, research on the methanolic extract of Entada phaseoloides (MEEP), from which the glucoside is isolated, provides significant insights. rjptonline.orginnovareacademics.ininnovareacademics.in Preclinical studies have shown that this extract can bolster the body's own antioxidant defense systems. In animal models, administration of MEEP led to a significant elevation in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) in the hippocampus. innovareacademics.ininnovareacademics.inijpp.com This suggests that compounds within the extract, such as this compound, may contribute to enhancing the cellular capacity to neutralize oxidative stress, not just by direct scavenging, but also by upregulating these critical enzymatic defenses. innovareacademics.ininnovareacademics.in

Table 1: Effect of Entada phaseoloides Methanolic Extract (MEEP) on Endogenous Antioxidants in Preclinical Models

| Antioxidant Enzyme | Observed Effect | Source(s) |

|---|---|---|

| Superoxide Dismutase (SOD) | Activity significantly elevated | innovareacademics.ininnovareacademics.innih.gov |

| Catalase (CAT) | Activity significantly elevated | innovareacademics.ininnovareacademics.in |

| Glutathione (GSH) | Levels significantly elevated | innovareacademics.ininnovareacademics.innih.gov |

Antineoplastic and Antiproliferative Effects in Cell Culture Models

The potential of this compound and its source extract as an antineoplastic agent has been explored in various cell culture models. Research indicates that the methanolic extract of Entada phaseoloides, containing this compound as a key constituent, possesses significant antiproliferative and pro-apoptotic properties. rjptonline.organalis.com.my

Growth Inhibition in Various Cancer Cell Lines

The methanolic extract of Entada phaseoloides (MEEP) has been shown to inhibit the growth of human colorectal carcinoma HT-29 cells in a dose-dependent manner. rjptonline.orgrjptonline.org In one study, the extract demonstrated a half-maximal inhibitory concentration (IC50) of approximately 5.04 µg/mL against the HT-29 cell line. rjptonline.org This indicates potent cytotoxic activity against these cancer cells. However, another study reported that isolated Entadamide A-β-D-glucopyranoside itself did not exhibit significant in vitro cytotoxic activity against SKVO-3 (ovarian cancer) and HepG-2 (liver cancer) cell lines, suggesting its anticancer effects might be more complex or dependent on interactions with other compounds in the extract. analis.com.my

Table 2: Growth Inhibition Findings

| Agent | Cell Line | Effect | IC50 Value | Source(s) |

|---|---|---|---|---|

| E. phaseoloides Methanolic Extract (MEEP) | HT-29 (Colorectal Carcinoma) | Dose-dependent growth inhibition | ~5.04 µg/mL | rjptonline.org |

| Entadamide A-β-D-glucopyranoside | SKVO-3 (Ovarian Cancer) | No significant in vitro activity | Not Applicable | analis.com.my |

| Entadamide A-β-D-glucopyranoside | HepG-2 (Liver Cancer) | No significant in vitro activity | Not Applicable | analis.com.my |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The antiproliferative effects of the methanolic extract of Entada phaseoloides (MEEP) on HT-29 colon cancer cells are attributed to the induction of apoptosis through a mitochondria-mediated pathway. rjptonline.org Research has detailed several key molecular events characteristic of this process. rjptonline.orgresearchgate.net Treatment with the extract led to significant changes in nuclear morphology and a breakdown of the mitochondrial membrane potential. rjptonline.org Furthermore, it modulated the expression of key apoptotic regulatory proteins, causing an up-regulation of the pro-apoptotic protein BAX and a down-regulation of the anti-apoptotic protein Bcl-2. rjptonline.org This shift in the BAX/Bcl-2 ratio is a critical step that triggers the intrinsic apoptotic cascade, leading to the activation of caspase-3 and the subsequent cleavage of PARP (Poly (ADP-ribose) polymerase), ultimately culminating in programmed cell death. rjptonline.org

Table 3: Apoptotic Mechanisms Induced by E. phaseoloides Methanolic Extract (MEEP) in HT-29 Cells

| Apoptotic Event | Observation | Consequence | Source(s) |

|---|---|---|---|

| Mitochondrial Membrane Potential | Breakdown/Loss | Triggers release of pro-apoptotic factors | rjptonline.org |

| BAX Protein Expression | Up-regulated | Promotes apoptosis | rjptonline.org |

| Bcl-2 Protein Expression | Down-regulated | Reduces inhibition of apoptosis | rjptonline.org |

| Caspase-3 Activation | Transformation to cleaved caspase-3 | Execution of apoptosis | rjptonline.org |

| PARP Cleavage | Actuated | A hallmark of apoptosis | rjptonline.org |

Interactions with Key Regulatory Proteins (e.g., p53-binding protein Mdm-2)

Based on the available scientific literature, there is currently no specific research detailing the direct interaction between this compound and the p53-binding protein Mdm-2.

Structure Activity Relationship Sar Investigations of Entadamide a Glucoside

Contribution of the Glycosidic Moiety to Biological Activities

The attachment of a sugar unit, or glycosidic moiety, to a parent molecule (the aglycone) can have profound effects on its biological profile. In many naturally occurring compounds, glycosylation serves to modify properties such as solubility, stability, and bioavailability. nih.gov For some compounds, the sugar is essential for activity, while for others, it primarily improves pharmacokinetic parameters. nih.gov

Influence of Aglycone Structural Features on Pharmacological Efficacy

The aglycone portion of Entadamide A glucoside is Entadamide A, a unique sulfur-containing amide. nih.gov Its structure, characterized by an acrylamide (B121943) functionality and thioether groups, is central to its bioactivity. mdpi.comphytojournal.com The core structure of Entadamide A and its analogues, such as Entadamide B, involves a propiolic acid backbone condensed with ethanolamine (B43304) and featuring methanethiol (B179389) additions. phytojournal.com

The key structural features of the Entadamide A aglycone that likely influence pharmacological efficacy include:

The Acrylamide Group: This functional group is a known reactive moiety and can participate in various biological interactions, including covalent bonding with protein targets.

Sulfur Atoms: The presence of sulfur, specifically as methylthio groups, is a distinctive feature. Sulfur-containing compounds are known for a wide range of biological activities, partly due to sulfur's ability to interact with metallic ions and participate in redox reactions.

The Double Bond: The geometry of the double bond in the propenamide backbone (trans in Entadamide A) is a critical structural aspect. mdpi.com

Modifications to these features would be expected to significantly alter the compound's efficacy. For example, the saturation of the double bond or alteration of the substituents on the amide nitrogen would directly impact the molecule's shape, flexibility, and ability to bind to its biological targets.

Comparative SAR Analysis with Entadamide A, Entadamide B, and Entadamide C

Comparing the known biological activities of this compound with its aglycone and related analogues provides valuable SAR insights. Entadamide A, B, and C share a common structural framework but differ in their specific functional groups. Entadamide A and B have been synthesized and shown to inhibit the 5-lipoxygenase activity in rat basophilic leukemia cells, indicating potential anti-inflammatory properties. phytojournal.com Entadamide A has also been noted for its potential to inhibit melanin, suggesting a role in cosmetics. researchgate.net

This compound, meanwhile, is primarily cited for its anti-complement activity. medchemexpress.com This suggests that the addition of the glucose moiety may shift the compound's primary biological target or mechanism of action away from 5-lipoxygenase inhibition and towards the complement system. Entadamides A and C have also been isolated from Clinacanthus siamensis. jst.go.jp Furthermore, structurally similar compounds named clinamides have been isolated from Clinacanthus nutans. mdpi.com

A direct, quantitative comparison of the potencies of these four compounds across various assays is not extensively available in a single report, but the distinct activities reported highlight key SAR trends.

| Compound | Key Structural Difference | Reported Biological Activity | Reference |

|---|---|---|---|

| Entadamide A | Aglycone base (trans isomer) | 5-lipoxygenase inhibition, Anti-melanin activity | phytojournal.comresearchgate.net |

| Entadamide B | N-(2-hydroxyethyl)-3,3-bis(methylthio) propanamide | 5-lipoxygenase inhibition | phytojournal.com |

| Entadamide C | Structure varies from A and B | Isolated from Entada phaseoloides and Clinacanthus siamensis | nih.govjst.go.jp |

| This compound | Glucose moiety attached to Entadamide A | Anti-complement activity | medchemexpress.com |

This table summarizes the distinct reported activities, suggesting that modifications to the core Entadamide structure, including glycosylation, lead to different pharmacological profiles.

Stereochemical Implications for this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms, is paramount for biological activity, as molecular recognition by biological receptors is highly specific. For this compound, several stereochemical aspects are critical.

The compound is specifically named cis-Entadamide A β-D-glucopyranoside in some reports, or Entadamide-A-β-D-glucopyranoside. medchemexpress.comjst.go.jp This indicates:

Glycosidic Bond Configuration: The β-configuration of the glycosidic bond means the substituent at the anomeric carbon of the glucose molecule is oriented "upwards" or equatorial. This specific linkage is critical, as enzymes and receptors can distinguish between α- and β-glycosides. wikipedia.org

Sugar Isomer: The "D-gluco" designation refers to the specific stereoisomer of the sugar, which is the most common form in nature. An L-glucose moiety would likely not be recognized by the same targets.

Aglycone Geometry: The geometry of the double bond in the aglycone is also significant. Entadamide A is the trans isomer, while a cis isomer (2-cis-entadamide A) has also been isolated. mdpi.com These geometric isomers have different shapes and electronic distributions, which would lead to different binding affinities and biological activities. The existence of cis-Entadamide A β-D-glucopyranoside implies that both the aglycone geometry and the sugar linkage are fixed in a specific orientation, which is almost certainly essential for its observed bioactivity. jst.go.jp

Drawing parallels from other classes of natural glycosides, such as cardiac glycosides, the stereochemistry of both the aglycone core and the sugar linkages are known to be crucial determinants of potency and activity. nih.govuconn.edu Therefore, the specific stereochemical configuration of this compound is a key factor in its pharmacological profile.

Analytical Methodologies for Entadamide a Glucoside Research

Extraction and Isolation Protocols from Natural Sources

The initial and critical phase in the research of Entadamide A glucoside involves its extraction from plant materials, most notably from the seeds of Entada species such as Entada phaseoloides and Entada rheedii. japsonline.comresearchgate.net The primary objective is to efficiently liberate the target compound from the complex plant matrix while minimizing degradation and co-extraction of interfering substances.

Solvent-Based Extraction Optimization

The selection of an appropriate solvent system is paramount for the successful extraction of this compound. Research has demonstrated that solvent polarity plays a crucial role in the extraction efficiency.

A common initial step involves the defatting of the powdered plant material, typically with a non-polar solvent like n-hexane, to remove lipids that could interfere with subsequent extraction and purification steps. japsonline.com Following this, percolation or maceration with polar solvents is employed to extract the glycosidic compounds.

Studies have utilized various solvents and solvent mixtures, with aqueous ethanol (B145695) being a frequently reported and effective choice. For instance, a 70% ethanol solution has been successfully used to prepare the initial crude extract from Entada rheedii and Entada phaseoloides seeds. japsonline.comresearchgate.netbiocrick.com Further optimization of extraction conditions, such as temperature and solid-to-liquid ratio, has been explored to maximize the yield of this compound and related bioactive compounds. One study identified optimal extraction conditions as a temperature of 65°C, a solid-to-liquid ratio of 1:15 (g/mL), an ethanol concentration of 40%, and an extraction time of 2.5 hours. researchgate.netnih.gov

The crude extract obtained is often a complex mixture of various phytochemicals. To selectively isolate this compound, the crude extract is typically suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as methylene (B1212753) chloride, ethyl acetate, and n-butanol. japsonline.combiocrick.com This fractionation helps to separate compounds based on their differential solubility, with this compound typically concentrating in the more polar fractions.

Chromatographic Fractionation Techniques (e.g., Column Chromatography, High-Speed Countercurrent Chromatography)

Following initial solvent extraction and partitioning, a series of chromatographic techniques are indispensable for the isolation and purification of this compound from the enriched fractions.

Column Chromatography is a fundamental technique used for the separation of compounds from the complex extract. Various stationary phases are employed, including:

Silica Gel: Widely used for normal-phase chromatography, separating compounds based on polarity. japsonline.comresearchgate.netnih.gov

Reversed-Phase Silica Gel (RP-18): Separates compounds based on hydrophobicity, often using methanol-water or acetone-water solvent systems. researchgate.netvjs.ac.vn

Sephadex LH-20: A size-exclusion chromatography resin that separates molecules based on their size, also exhibiting some adsorptive effects. japsonline.comnih.govresearchgate.net

Diaion HP-20: A non-ionic porous polymer resin used for adsorbing and separating various organic compounds. japsonline.com

These column chromatography steps are often performed sequentially, with fractions collected and analyzed by Thin Layer Chromatography (TLC) to monitor the separation process. japsonline.comresearchgate.net

High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful and efficient technique for the preparative separation and purification of this compound. researchgate.netnih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thereby minimizing irreversible adsorption and sample degradation.

In one study, HSCCC was successfully used to purify Entadamide A-β-D-glucopyranoside from a crude extract of Entada phaseoloides. researchgate.netnih.govchemfaces.com The two-phase solvent system is critical for successful separation. A commonly used system for this purpose is n-butanol-acetic acid-water (4:1:5, v/v/v). researchgate.netnih.govchemfaces.com Using this method, significant quantities of highly pure this compound can be obtained in a single run. For example, from 500 mg of crude extract, 33.97 mg of Entadamide A-β-D-glucopyranoside with a purity of 98.6% was obtained. researchgate.netnih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is elucidated using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. japsonline.comnih.govmdpi.com

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR spectra show characteristic signals for the vinylic protons of the acrylamide (B121943) moiety, the methylene groups of the ethanolamine (B43304) portion, the methylthio group, and the protons of the glucose unit, including the anomeric proton. japsonline.comnih.gov For example, the ¹H-NMR spectrum of Entadamide A-β-D-glucopyranoside shows signals for a trans-double bond at δH 5.85 (d, J = 14.8 Hz) and 7.56 (d, J = 14.8 Hz). nih.gov In contrast, the cis-isomer exhibits signals at δH 5.80 (d, J = 10.0 Hz) and 6.83 (d, J = 10.0 Hz). nih.govpsu.edu

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound displays signals for the carbonyl carbon of the amide, the olefinic carbons, the carbons of the ethanolamine and methylthio groups, and the six carbons of the glucose moiety. japsonline.comnih.gov

2D NMR Techniques: These experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity of atoms within the molecule. nih.govphytojournal.comdavidpublisher.com

COSY spectra reveal proton-proton couplings, helping to piece together spin systems within the molecule. nih.govphytojournal.com

HSQC spectra correlate directly bonded proton and carbon atoms. nih.govphytojournal.com

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments and determining the position of the glycosidic linkage. nih.govphytojournal.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for the Aglycone and Glucosyl Moieties of this compound

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Entadamide A Moiety | ||

| 1 | - | 167.49 |

| 2 | 5.86 (1H, d, J = 14.7) | 116.63 |

| 3 | 7.58 (1H, d, J = 14.7) | 143.82 |

| NHCH₂ | - | 40.7 |

| CH₂OH | - | 69.84 |

| SCH₃ | 2.32 (3H, s) | 14.4 |

| β-D-Glucopyranoside Moiety | ||

| 1' | 4.29 (1H, d, J = 7.5) | 104.56 |

| 2' | - | 75.14 |

| 3' | - | 78.006 |

| 4' | - | 71.605 |

| 5' | - | 78.006 |

| 6' | - | 62.708 |

Data adapted from Okba et al., 2018. japsonline.com Chemical shifts are reported in CD₃OD and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (LC-ESI-MS/qTOF, HRESIMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for analyzing polar and thermally labile molecules like glycosides. It is often coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures and confirm the molecular weight of the purified compound. japsonline.com ESI-MS can be operated in both positive and negative ion modes to detect protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. For Entadamide A-β-D-glucopyranoside, a molecular ion peak at m/z 322.36 [M-H]⁻ has been reported. japsonline.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. vjs.ac.vnnih.govsemanticscholar.org For instance, the HRESIMS of 2-cis-entadamide A indicated a molecular formula of C₆H₁₁NO₂S. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Quadrupole Time-of-Flight Mass Spectrometry (qTOF): Often coupled with UPLC (Ultra-Performance Liquid Chromatography), UPLC-QTOF/MS provides both efficient separation and high-resolution mass data, making it a powerful tool for identifying known compounds like Entadamide A-β-D-glucopyranoside in complex extracts and for characterizing new derivatives. biocrick.com

Infrared and Ultraviolet-Visible Spectroscopy

While not as structurally informative as NMR and MS, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. In the IR spectrum of an Entadamide A derivative, characteristic absorption bands would be expected for:

O-H stretching (from the hydroxyl groups of the glucose and ethanolamine moieties)

N-H stretching (from the amide group)

C=O stretching (from the amide carbonyl group)

C=C stretching (from the α,β-unsaturated system)

S-C stretching (from the methylthio group) nih.govpsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. This compound, with its α,β-unsaturated amide chromophore, would exhibit characteristic UV absorption maxima. This technique is also useful for quantification purposes when coupled with HPLC. nih.govsemanticscholar.orgresearchgate.net

Quantitative Analysis Methods (e.g., HPLC-DAD, LC-MS)

Quantitative analysis is crucial for determining the concentration of this compound in various samples, such as in crude extracts from Entada rheedii or in purified isolates. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed techniques for this purpose. mdpi.comcreative-biostructure.com

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of phytochemical analysis, enabling the separation of complex mixtures into their individual components. ymerdigital.comisspllab.com For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. conicet.gov.ar In this approach, the compound is passed through a column containing a nonpolar stationary phase and is eluted with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths simultaneously. This provides not only quantitative data based on the peak area at a specific wavelength but also UV spectral information that can aid in peak identification and purity assessment. Given that this compound contains chromophores within its structure, HPLC-DAD offers a reliable and accessible method for its quantification. nih.gov The development of such a method would involve the optimization of several parameters, as detailed in the table below.

| Parameter | Typical Conditions for Natural Product Analysis |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (often with 0.1% formic acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection Wavelength | Determined by UV scan of pure this compound |

| Injection Volume | 10 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the analysis of natural products, especially for identifying and quantifying compounds at low concentrations. creative-proteomics.comchromatographyonline.com For this compound, LC-MS can provide precise molecular weight information and fragmentation data that confirms the compound's identity. psu.edu

This technique is particularly useful for analyzing complex matrices, as the mass spectrometer can selectively detect the target compound even if it co-elutes with other substances. creative-proteomics.com Targeted quantification is often performed using LC-tandem mass spectrometry (LC-MS/MS), which offers exceptional specificity and sensitivity by monitoring specific fragmentation transitions of the parent ion. frontiersin.org

| Parameter | Typical Conditions for Glycoside and Sulfur-Compound Analysis |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) |

| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

| Collision Energy | Optimized to achieve characteristic fragmentation of this compound |

| Capillary Voltage | 3 - 5 kV |

| Source Temperature | 100 - 150 °C |

Purity Assessment and Standardization of Research Materials

The accuracy of any biological or chemical study hinges on the purity of the test compound. acs.org Therefore, thorough purity assessment and the standardization of this compound research materials are critical steps. numberanalytics.com

Purity Assessment

Purity assessment aims to identify and quantify any impurities in the isolated this compound sample. numberanalytics.com A combination of analytical techniques is typically employed to ensure a comprehensive evaluation.

Chromatographic Methods: HPLC-DAD is a primary tool for purity assessment. numberanalytics.com The presence of multiple peaks in the chromatogram indicates impurities. The percentage purity can be calculated based on the relative peak areas.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for purity determination, as it can detect impurities that may not have a chromophore for UV detection. acs.org Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample against a certified reference standard.

Mass Spectrometry: High-resolution mass spectrometry can detect impurities with different elemental compositions, even if they have the same nominal mass as this compound.

Standardization of Research Materials

Standardization is the process of establishing a set of specifications to ensure the identity, purity, and consistency of a research material from batch to batch. numberanalytics.com This is particularly important for natural products, where variability can arise from the plant source and extraction process. nih.gov

The standardization of this compound would involve:

Identity Confirmation: Using techniques like NMR and high-resolution MS to unequivocally confirm the structure of the compound.

Purity Specification: Establishing a minimum acceptable purity level (e.g., >95%) as determined by a validated HPLC method. acs.org

Reference Standard: Preparing a well-characterized batch of this compound to serve as a primary reference standard. who.intthieme-connect.com This reference standard would be used for the calibration of analytical instruments and for the quality control of subsequent batches.

Documentation: Maintaining detailed records of the origin, isolation procedure, and analytical data for each batch of the compound. numberanalytics.com

Future Research Directions and Translational Perspectives

Discovery of Novel Molecular Targets and Signaling Pathways

Initial research has identified Entadamide A glucoside as possessing anti-complement and anti-inflammatory properties. medchemexpress.comphytojournal.comijcrbp.com A pivotal area for future research lies in the comprehensive elucidation of its mechanisms of action.

One of the primary known activities of this compound and its metabolites is the inhibition of the complement system, a key component of the innate immune response. medchemexpress.combiocrick.com Specifically, its aglycone metabolite, Entadamide A, has been shown to be more effective at inhibiting the hemolytic activity of the complement system than the glycoside form itself. nih.gov Future studies should aim to identify the specific proteins or complexes within the complement cascade that are targeted by Entadamide A.

Furthermore, the aglycone, Entadamide A, has been demonstrated to inhibit the 5-lipoxygenase (5-LOX) enzyme. abmole.comnih.gov The 5-LOX pathway is crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators. This finding suggests that this compound may exert its anti-inflammatory effects by modulating this pathway. Future investigations should explore the impact on downstream signaling molecules and the potential for inhibiting other related inflammatory pathways. While extracts from Entada phaseoloides have been linked to the 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathway, as well as the MAPK and JAK/STAT pathways, direct modulation by pure this compound has yet to be confirmed and warrants investigation. researchgate.netmdpi.comphcog.com

Investigations into Synergistic Interactions with Other Phytochemicals

Research has indicated that the crude extracts of Entada species often exhibit potent antioxidant and anti-inflammatory activities. researchgate.netresearchgate.net The combined action of multiple constituents, including phenolics, saponins (B1172615), and thioamides like this compound, likely contributes to this broad bioactivity. phytojournal.commdpi.com A key research direction is to move from studying the isolated compound to investigating its effects in combination with its naturally accompanying phytochemicals. Studies have already shown that the metabolic conversion of this compound and Phaseoloidin to their respective aglycones enhances their anti-complement activity, suggesting a post-metabolism synergy. biocrick.comnih.gov Future studies should be designed to quantify the synergistic effects, potentially leading to the development of standardized, multi-component botanical drugs with improved efficacy.

Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

Modern "omics" technologies offer powerful tools to accelerate the understanding of natural products. For this compound, the application of metabolomics, proteomics, and transcriptomics is a critical next step.

Recent studies have utilized integrated metabolome and transcriptome analysis on Entada phaseoloides to identify key genes involved in the biosynthetic pathways of flavonoids and triterpenoid (B12794562) saponins. nih.govfrontiersin.orgnih.gov While these studies did not specifically focus on the biosynthesis of sulfur-containing amides, they provide a valuable framework and a wealth of genetic data. Future research could apply similar methodologies to specifically elucidate the biosynthetic pathway of this compound. Identifying the enzymes and genes responsible for its production is fundamental for future biotechnological applications.

Proteomics can be employed to understand the global effects of this compound on cellular protein expression. This can help to uncover novel molecular targets and signaling pathways affected by the compound, moving beyond the currently known inhibition of 5-LOX and the complement system.

Development of Robust in vitro and in vivo Preclinical Models

A solid foundation of preclinical evidence is essential for the translation of a natural product into a clinical candidate. A variety of preclinical models have already been used to evaluate the bioactivities of extracts containing this compound and the compound itself.

In vitro studies have established its antioxidant potential through assays like DPPH and hydroxyl radical scavenging, and its anti-complement activity via hemolysis assays. biocrick.comresearchgate.net The inhibition of 5-lipoxygenase was demonstrated using rat basophilic leukemia (RBL-1) cells. abmole.comnih.gov Furthermore, extracts have been tested for antimicrobial activity against various pathogens. japsonline.comajper.com

In vivo models have provided further evidence of its therapeutic potential. The anti-inflammatory effects have been observed in the carrageenan-induced rat paw edema model, while anti-ulcerogenic activity was demonstrated in an ethanol-induced ulcer model in rats. japsonline.comresearchgate.net Studies on the crude extracts of Entada phaseoloides have also shown promise in models of diabetes and stress. researchgate.netresearchgate.net Future research should focus on using these established models to test the purified this compound and its synergistic combinations. Additionally, developing more disease-specific and chronic models will be crucial to assess its long-term efficacy and translational relevance.

| Model Type | Specific Model | Observed Activity | Reference |

|---|---|---|---|

| In Vitro | Hemolysis Assay | Anti-complement | biocrick.com |

| In Vitro | DPPH Radical Scavenging | Antioxidant | researchgate.net |

| In Vitro | RBL-1 Cell Assay | 5-Lipoxygenase Inhibition | abmole.comnih.gov |

| In Vitro | Antimicrobial Assays | Antibacterial | japsonline.com |

| In Vivo | Ethanol-Induced Ulcer (Rat) | Anti-ulcerogenic | japsonline.comgreenpharmacy.info |

| In Vivo | Carrageenan-Induced Paw Edema (Rat) | Anti-inflammatory | researchgate.net |

Exploration of Biotransformation Pathways and Metabolite Profiles

The biological activity of many glycosylated natural products is often dependent on their metabolism by the host's gut microbiota. A crucial study by Xing et al. (2015) demonstrated that this compound is indeed metabolized by human fecal microflora. biocrick.com The study showed that the glycosidic bond is cleaved to release the aglycone, Entadamide A. biocrick.comchemsrc.com

This biotransformation is of significant importance, as the resulting aglycone, Entadamide A, exhibits enhanced anti-complement activity compared to its parent glucoside. biocrick.com This suggests that the gut microbiome plays a vital role in "activating" the compound. Future research should aim to identify the specific bacterial species and enzymes responsible for this deglycosylation. Understanding this relationship could lead to personalized therapeutic approaches or the development of co-therapies with probiotics to enhance efficacy. Further investigation into other potential metabolites and their respective biological activities is also warranted.

Strategies for Sustainable Production and Biosynthetic Engineering

For any natural product to become a viable therapeutic agent, a sustainable and scalable production method is required. Relying solely on extraction from wild or cultivated plants can be inefficient and ecologically burdensome. Therefore, research into alternative production strategies is paramount.

A chemical synthesis for Entadamide A has been successfully developed. nih.govevitachem.com The process involves the addition of methanethiol (B179389) to propiolic acid, which is then followed by a condensation reaction with ethanolamine (B43304). nih.govevitachem.com This provides a feasible route for producing the active aglycone. Future work could focus on optimizing this synthesis for large-scale production and developing a method to efficiently glycosylate the synthesized Entadamide A to produce this compound if the glycoside form is desired for formulation or pharmacokinetic reasons.

In the long term, biosynthetic engineering offers a more sustainable approach. The transcriptome analyses of Entada phaseoloides have laid the initial groundwork for identifying the genetic machinery behind its secondary metabolite production. dntb.gov.uabohrium.com The next major challenge is to specifically identify the genes and enzymes in the biosynthetic pathway of this sulfur-containing amide. Once the pathway is elucidated, it could be transferred into a microbial host, such as E. coli or yeast, for fermentation-based production, offering a controlled, scalable, and environmentally friendly source of the compound.

Q & A

Q. What analytical methods are recommended for structural elucidation of Entadamide A glucoside in plant extracts?

To confirm the structure of this compound, employ nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for detailed molecular characterization, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Comparative analysis with published spectral data is critical, as demonstrated in the identification of entadamide derivatives using 1H/13C-NMR and cross-referencing with literature . For formal reporting, structure data files (SDF/MOL) and cheminformatics tools can aid in validation, though these should be supplemented with experimental NMR data .

Q. How can this compound be extracted and purified from Entada species seeds?

Optimize extraction using 70% ethanol via percolation, followed by sequential solvent partitioning (e.g., ethyl acetate) to isolate phenolic and thioamide fractions. Purification via column chromatography (silica gel or Sephadex) is effective, as evidenced by the isolation of this compound from Entada rheedii seeds . Document extraction yields and solvent ratios rigorously to ensure reproducibility .

Q. What basic pharmacological activities have been documented for this compound?

this compound exhibits moderate antibacterial activity against Staphylococcus aureus but shows reduced efficacy compared to its aglycone, Entadamide A, in most gram-negative strains . Anti-ulcerogenic activity has also been observed in ethanol-induced ulcer models, likely mediated through phenolic and thioamide pathways . Standardize bioactivity assays (e.g., agar well diffusion for antibacterial tests) with positive controls to validate results .

Advanced Research Questions

Q. How does intestinal bacterial metabolism influence the pharmacological activity of this compound?

Human fecal microbiota hydrolyze this compound into its aglycone (Entadamide A) via deglycosylation within 48 hours. This metabolic conversion enhances anti-complement activity, as shown by reduced CH50 values (349 ± 19 µg/mL vs. 507 ± 14 µg/mL for the parent compound) in classical pathway inhibition assays . To study this, incubate the compound with fecal microflora in vitro and analyze metabolites via HPLC .

Q. What experimental approaches are suitable for evaluating the anti-complement activity of this compound and its metabolites?

Use hemolysis assays with sheep erythrocytes to quantify classical and alternative pathway inhibition. Measure CH50 values (the serum concentration causing 50% hemolysis) to compare potency. For example, Entadamide A (the metabolite) showed dual inhibition of both pathways, whereas the glucoside itself was inactive . Include negative controls (e.g., untreated serum) and validate with statistical models (e.g., ANOVA for CH50 comparisons) .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its aglycone form?

Discrepancies often arise from metabolic activation (e.g., intestinal deglycosylation) or assay-specific conditions. For instance, while this compound showed weak antibacterial activity in agar diffusion assays, its aglycone exhibited bactericidal effects in MIC/MBC tests . Address this by replicating studies under in vivo-like conditions (e.g., pre-incubation with microbiota) and using multiple assay types (e.g., broth dilution vs. disk diffusion) .

Q. What methodologies are recommended for studying the biosynthesis of this compound in plant tissues?

Conduct untargeted metabolite profiling using LC-MS/MS on distinct plant tissues (e.g., kernels vs. leaves). Partial least squares discriminant analysis (PLS-DA) can identify tissue-specific accumulation patterns, as demonstrated in Entada phaseoloides, where kernels showed significantly higher entadamide A1 content . Pair this with transcriptomic data to link biosynthesis genes (e.g., glycosyltransferases) to metabolite distribution .

Q. How should researchers design experiments to evaluate the anti-ulcerogenic mechanism of this compound?

Use ethanol-induced gastric ulcer models in rodents, administering this compound orally. Measure ulcer indices and compare with protocatechuic acid (a positive control). Histopathological analysis (e.g., H&E staining) can assess mucosal protection. In Entada rheedii studies, the glucoside’s anti-ulcer activity correlated with phenolic content, suggesting ROS scavenging as a mechanism . Include dose-response curves and biochemical markers (e.g., glutathione levels) to validate pathways .

Data Analysis and Reporting Guidelines

Q. How should researchers document contradictory findings in bioactivity studies?

Clearly delineate assay conditions (e.g., bacterial strain specificity, metabolite activation) in the Methods section. For example, this compound’s inactivity against Mycobacterium strains contrasts with its efficacy against S. aureus, highlighting the need for strain-specific reporting . Use supplementary tables to catalog MIC/MBC values and statistical significance (e.g., p < 0.05) .

Q. What standards should be followed when reporting metabolite profiling data?

Adhere to journal-specific formats (e.g., Standards for Reporting Qualitative Research) for abstracts, including background, methods (LC-MS/MS parameters), and key findings (e.g., PLS-DA variance percentages) . For reproducibility, provide raw data in appendices and processed data (e.g., heatmaps of metabolite abundance) in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.